2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a sulfamoyl group, and a pyrimidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-methylpyrimidine-2-amine with 4-chlorobenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-(N-(4-methylpiperazin-1-yl)sulfamoyl)phenyl)acetamide
- 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- 2-Chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
Uniqueness
2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 4-methylpyrimidin-2-yl group, which imparts specific biological activity and selectivity. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9-6-7-15-13(16-9)18-22(20,21)11-4-2-10(3-5-11)17-12(19)8-14/h2-7H,8H2,1H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHDTQCEXGEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.